molecular formula C15H20N6O B6903700 N-pyridin-4-yl-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]acetamide

N-pyridin-4-yl-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]acetamide

Cat. No.: B6903700
M. Wt: 300.36 g/mol
InChI Key: HQMZZVRNGSJRKU-UHFFFAOYSA-N
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Description

N-pyridin-4-yl-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]acetamide: is a complex organic compound featuring a pyridine ring, a triazole group, and a piperidine ring

Synthetic Routes and Reaction Conditions:

  • Step 1: Synthesis of the pyridine derivative: The pyridine ring can be synthesized through various methods, including the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.

  • Step 2:

  • Step 3: Formation of the piperidine ring: The piperidine ring can be formed through a cyclization reaction involving the reaction of a linear amine with a suitable alkyl halide.

Industrial Production Methods:

  • Batch Production: The compound can be produced in batches using the above synthetic routes, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.

  • Continuous Flow Synthesis: For large-scale production, continuous flow synthesis can be employed, which allows for better control of reaction parameters and improved efficiency.

Types of Reactions:

  • Oxidation: The pyridine ring can undergo oxidation to form pyridine N-oxide.

  • Reduction: The triazole group can be reduced to form a triazole derivative with different functional groups.

  • Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: Common reagents include alkyl halides and amines.

Major Products Formed:

  • Oxidation: Pyridine N-oxide

  • Reduction: Triazole derivatives

  • Substitution: Piperidine derivatives

Properties

IUPAC Name

N-pyridin-4-yl-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O/c22-15(18-14-1-5-16-6-2-14)12-20-8-3-13(4-9-20)11-21-10-7-17-19-21/h1-2,5-7,10,13H,3-4,8-9,11-12H2,(H,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMZZVRNGSJRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=N2)CC(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials. Biology: It can be used as a probe in biological studies to understand the interaction of small molecules with biological targets. Medicine: Industry: It can be used in the production of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact mechanism of action would depend on the specific application and target.

Comparison with Similar Compounds

  • Pyridine derivatives: Similar compounds include pyridine N-oxide and other pyridine-based molecules.

  • Triazole derivatives: Other triazole compounds with different substituents.

  • Piperidine derivatives: Piperidine-based compounds with various functional groups.

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